Bis(ethenyloxy)(dimethyl)silane
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Overview
Description
Bis(ethenyloxy)(dimethyl)silane is an organosilicon compound with the chemical formula C6H12O2Si. This compound is characterized by the presence of two ethenyloxy groups and two methyl groups attached to a silicon atom. It is a versatile compound used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethenyloxy)(dimethyl)silane typically involves the reaction of dimethylchlorosilane with ethenol in the presence of a base. The reaction proceeds via the formation of an intermediate silanol, which then undergoes condensation to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reactants and catalysts to ensure the efficient conversion of starting materials to the desired product. The final product is then purified using distillation or crystallization techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis(ethenyloxy)(dimethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Oxidation: It can be oxidized to form silanols and other oxidation products.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Oxidation: Silanols and other oxidation products.
Substitution: Substituted silanes with different functional groups
Scientific Research Applications
Bis(ethenyloxy)(dimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties .
Mechanism of Action
The mechanism of action of bis(ethenyloxy)(dimethyl)silane involves the interaction of its silicon atom with various substrates. The silicon atom can form covalent bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in adhesion, surface modification, and catalysis .
Comparison with Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Bis(diphenyl phosphine) dimethyl silane
- Tris(trimethylsilyl)silane
Comparison: Bis(ethenyloxy)(dimethyl)silane is unique due to its ethenyloxy groups, which provide distinct reactivity compared to other silanes. For example, tris(trimethylsilyl)silane is primarily used as a radical reducing agent, while bis(dimethylamino)dimethylsilane is used in electronic film deposition. The presence of ethenyloxy groups in this compound allows for versatile applications in surface modification and polymer chemistry .
Properties
CAS No. |
15074-68-7 |
---|---|
Molecular Formula |
C6H12O2Si |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
bis(ethenoxy)-dimethylsilane |
InChI |
InChI=1S/C6H12O2Si/c1-5-7-9(3,4)8-6-2/h5-6H,1-2H2,3-4H3 |
InChI Key |
BDTMAZMGQMUGJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC=C)OC=C |
Related CAS |
177189-96-7 |
Origin of Product |
United States |
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